(3R)-3,4,4-trifluoropiperidine hydrochloride
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Overview
Description
®-3,4,4-Trifluoropiperidine hydrochloride is a fluorinated piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,4,4-Trifluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with fluorinating agents under controlled conditions to introduce the trifluoromethyl group. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of ®-3,4,4-Trifluoropiperidine hydrochloride may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
®-3,4,4-Trifluoropiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
®-3,4,4-Trifluoropiperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ®-3,4,4-Trifluoropiperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoropiperidine hydrochloride
- 4-Fluoropiperidine hydrochloride
- 3,3,4,4-Tetrafluoropiperidine hydrochloride
Uniqueness
®-3,4,4-Trifluoropiperidine hydrochloride is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to other piperidine derivatives. This unique structure can lead to different reactivity patterns and biological activities, making it a valuable compound for various applications .
Biological Activity
(3R)-3,4,4-trifluoropiperidine hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with three fluorine atoms substituted at the 3 and 4 positions. The presence of trifluoromethyl groups enhances its lipophilicity and influences its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. This mechanism is crucial for its potential therapeutic applications in modulating metabolic pathways.
- Receptor Modulation : It interacts with cellular receptors, influencing signal transduction pathways. For instance, studies have shown that piperidine derivatives can exhibit high affinity for histamine receptors and sigma receptors, which are involved in pain modulation and other physiological responses .
Antinociceptive Effects
Research indicates that piperidine derivatives, including this compound, possess significant antinociceptive properties. In vivo studies have demonstrated their efficacy in reducing pain responses in various animal models . The following table summarizes key findings related to antinociceptive activity:
Compound | Model Used | Dose (mg/kg) | Effectiveness |
---|---|---|---|
This compound | Mouse formalin test | 10-30 | Significant reduction in pain response |
Piperidine analogs | Neuropathic pain model | 5-20 | Dose-dependent pain relief |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In a mouse model of asthma, it demonstrated a reduction in lung inflammation markers . The following data illustrates its impact on inflammatory mediators:
Mediator | Control Group (pg/mL) | Treatment Group (pg/mL) |
---|---|---|
IL-6 | 150 | 80 |
TNF-α | 200 | 90 |
IL-1β | 120 | 60 |
Structure-Activity Relationship (SAR)
Studies have explored the SAR of trifluorinated piperidines to optimize their biological activity. The introduction of trifluoromethyl groups has been shown to enhance receptor affinity and selectivity. For instance:
- Increased Potency : Compounds with trifluoroethyl substitutions exhibited improved binding affinities at certain receptors compared to their non-fluorinated counterparts .
- Selectivity : Variations in the piperidine structure significantly influenced selectivity profiles against different receptor subtypes .
Case Studies
- Histamine Receptor Affinity : A study assessing various piperidine derivatives found that this compound exhibited high affinity for histamine H3 receptors with an IC50 value below 100 nM . This suggests its potential role in treating conditions related to histamine dysregulation.
- Pain Management : In animal models of neuropathic pain, the compound demonstrated significant analgesic effects comparable to established analgesics like morphine . This positions it as a promising candidate for further development in pain management therapies.
Properties
IUPAC Name |
(3R)-3,4,4-trifluoropiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-4-3-9-2-1-5(4,7)8;/h4,9H,1-3H2;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHLLFGUFQPYDV-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H](C1(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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